molecular formula C13H9ClN2O3 B185001 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid CAS No. 67232-58-0

2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid

Cat. No. B185001
CAS RN: 67232-58-0
M. Wt: 276.67 g/mol
InChI Key: WWAZKNNZHJFLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid, also known as CPBA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of molecules that play a crucial role in inflammation and pain. CPBA has been shown to have a variety of applications in the field of medicine, including the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.

Mechanism of Action

2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid exerts its effects by inhibiting the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins. By blocking the activity of COX-2, 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid reduces the production of prostaglandins, which in turn leads to a reduction in inflammation and pain. Additionally, 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that are necessary for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been shown to have antioxidant properties, meaning that it can help to protect cells from damage caused by free radicals. Additionally, 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been shown to have analgesic effects, meaning that it can reduce pain. 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has also been shown to have antiplatelet effects, meaning that it can reduce the risk of blood clots.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid in lab experiments is that it is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. Additionally, 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been shown to have a good safety profile, meaning that it is unlikely to cause significant side effects in laboratory animals. However, one limitation of using 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in the body.

Future Directions

There are several future directions for research on 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid. One area of interest is the development of 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, there is ongoing research on the mechanisms of action of 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid, which may lead to the discovery of new targets for drug development. Finally, there is interest in exploring the potential use of 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid in combination with other drugs, as well as the development of new analogs of 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid with improved properties.

Synthesis Methods

2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid can be synthesized using a variety of methods, including the reaction of 2-chloronicotinoyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid.

Scientific Research Applications

2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may be a useful treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

67232-58-0

Product Name

2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

2-[(2-chloropyridin-3-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C13H9ClN2O3/c14-11-10(6-3-7-15-11)16-12(17)8-4-1-2-5-9(8)13(18)19/h1-7H,(H,16,17)(H,18,19)

InChI Key

WWAZKNNZHJFLRI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)C(=O)O

Origin of Product

United States

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